molecular formula C20H20O3 B13907073 Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate

Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate

Cat. No.: B13907073
M. Wt: 308.4 g/mol
InChI Key: GJJJEVREGPXSJG-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate is a complex organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate can be compared with other similar compounds, such as:

  • Methyl 3,4,6-trimethoxy-5-oxo-5H-benzo7annulene-8-carboxylate : This compound has a similar benzoannulene core but with different substituents, leading to different chemical and biological properties.
  • 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds are studied for their potential as selective estrogen receptor degraders for treating cancer .

The uniqueness of Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo7annulene-6-carboxylate lies in its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate

InChI

InChI=1S/C20H20O3/c1-13-6-8-14(9-7-13)16-11-10-15-4-3-5-17(20(22)23-2)19(21)18(15)12-16/h6-12,17H,3-5H2,1-2H3

InChI Key

GJJJEVREGPXSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(C3=O)C(=O)OC)C=C2

Origin of Product

United States

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